molecular formula C24H15ClFNO4 B4132907 2-(2-chlorobenzyl)-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-chlorobenzyl)-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B4132907
M. Wt: 435.8 g/mol
InChI Key: DKNDSXIPPGLYFM-UHFFFAOYSA-N
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Description

The compound “2-(2-chlorobenzyl)-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a chromeno ring system, a benzyl group, and a phenyl group. The presence of these functional groups suggests that this compound could exhibit a range of chemical and biological activities .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different part of the molecule. For instance, the pyrrole ring could be formed through condensation reactions . The chromeno ring system might be constructed via cyclization or ring annulation . The introduction of the benzyl and phenyl groups would likely involve direct C-H arylation or other methods .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a pyrrole ring, a chromeno ring system, a benzyl group, and a phenyl group . These groups are likely to confer a range of properties on the molecule, depending on their relative positions and the presence of any additional substituents.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the pyrrole and chromeno rings, as well as the benzyl and phenyl groups. For instance, the pyrrole ring is known to participate in a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrole and chromeno rings, as well as the benzyl and phenyl groups, would likely affect its solubility, stability, and reactivity .

Future Directions

Given the potential biological activity of compounds containing pyrrole rings , this compound could be of interest for further study. Future research could explore its synthesis, properties, and potential applications in more detail.

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-7-fluoro-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFNO4/c25-18-7-2-1-4-14(18)12-27-21(13-5-3-6-16(28)10-13)20-22(29)17-11-15(26)8-9-19(17)31-23(20)24(27)30/h1-11,21,28H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNDSXIPPGLYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-chlorobenzyl)-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
2-(2-chlorobenzyl)-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 3
2-(2-chlorobenzyl)-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 4
Reactant of Route 4
2-(2-chlorobenzyl)-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 5
Reactant of Route 5
2-(2-chlorobenzyl)-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
2-(2-chlorobenzyl)-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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